Thymidine-methyl-T

Description

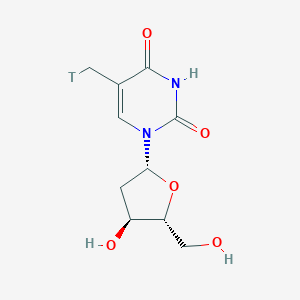

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritiomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-ZEIUMXODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921501 |

Source

|

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-63-6 |

Source

|

| Record name | Thymidine-α-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine-alpha-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular and Molecular Mechanisms of Methyl ³h Thymidine Utilization

Transport and Cellular Uptake Pathways of [Methyl-³H]Thymidine

The entry of [Methyl-³H]Thymidine into the cell is a critical first step, governed by both specific transporter proteins and, to a lesser extent, passive diffusion. Due to the polar nature of nucleosides, their transport across the lipid bilayer of the cell membrane requires the assistance of integral membrane proteins. duke.edu

The uptake of [Methyl-³H]Thymidine is predominantly mediated by the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov Equilibrative nucleoside transporters (ENTs) are a family of proteins that facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient. nih.govfrontiersin.org Studies have shown that hENT1 is the dominant transporter for [Methyl-³H]Thymidine in various cell types, including human adenocarcinoma cells. nih.govnih.gov The levels of hENT1 on the cell membrane have been observed to increase in proliferating cells, which corresponds with a higher rate of [Methyl-³H]Thymidine uptake as cells enter the cell cycle. nih.govnih.gov

| Transporter Family | Specific Transporter | Transport Mechanism | Role in [Methyl-³H]Thymidine Uptake |

|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | Facilitated Diffusion (bidirectional) | Dominant transporter for [Methyl-³H]Thymidine. nih.govnih.gov |

| Concentrative Nucleoside Transporters (CNTs) | - | Secondary Active Transport (Na⁺-dependent, unidirectional) | Contributes to overall nucleoside uptake. frontiersin.orgnih.gov |

While transporter-mediated uptake is the primary mechanism, passive diffusion of [Methyl-³H]Thymidine across the cell membrane can also occur. nih.govnih.gov However, studies comparing the transport of different thymidine (B127349) analogs have indicated that passive diffusion plays a more dominant role for other compounds, while the transport of [Methyl-³H]Thymidine is largely dependent on hENT1. nih.govnih.gov The contribution of passive diffusion is generally considered to be minor compared to the efficient and regulated transport facilitated by nucleoside transporters.

Intracellular Metabolic Conversion and Phosphorylation

Once inside the cell, [Methyl-³H]Thymidine undergoes a series of enzymatic reactions, primarily through the salvage pathway, to be converted into a form that can be incorporated into DNA. divitum.comnih.gov This metabolic trapping is essential for the retention of the radiolabel within the cell.

The initial and rate-limiting step in the intracellular metabolism of [Methyl-³H]Thymidine is its phosphorylation by Thymidine Kinase 1 (TK1). divitum.comresearchgate.net TK1 is a cytosolic enzyme that catalyzes the transfer of a phosphate (B84403) group from ATP to [Methyl-³H]Thymidine, forming [Methyl-³H]Deoxythymidine Monophosphate ([Methyl-³H]dTMP). nih.govresearchgate.net The activity of TK1 is tightly regulated and is significantly elevated during the S phase of the cell cycle, coinciding with the period of active DNA replication. divitum.com This cell cycle-dependent activity makes TK1 a key enzyme in ensuring a sufficient supply of thymidine nucleotides for DNA synthesis. divitum.comnih.gov

| Substrate | Enzyme | Product |

|---|---|---|

| [Methyl-³H]Thymidine | Thymidine Kinase 1 (TK1) | [Methyl-³H]Deoxythymidine Monophosphate ([Methyl-³H]dTMP) |

| [Methyl-³H]Deoxythymidine Monophosphate ([Methyl-³H]dTMP) | Thymidylate Kinase | [Methyl-³H]Deoxythymidine Diphosphate (B83284) ([Methyl-³H]dTDP) |

| [Methyl-³H]Deoxythymidine Diphosphate ([Methyl-³H]dTDP) | Nucleoside Diphosphate Kinase | [Methyl-³H]Deoxythymidine Triphosphate ([Methyl-³H]dTTP) |

Cells have two primary pathways for the synthesis of deoxythymidine triphosphate (dTTP): the salvage pathway and the de novo synthesis pathway. nih.govnih.gov The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), a reaction catalyzed by the enzyme thymidylate synthase. nih.govexcedr.com While the de novo pathway is essential, the salvage pathway, which utilizes pre-existing thymidine, is energetically more efficient. divitum.comnih.gov

The two pathways are interconnected and can be compartmentalized within the cell. nih.govbohrium.com The addition of exogenous thymidine, such as [Methyl-³H]Thymidine, can lead to its rapid incorporation into DNA, effectively blocking the incorporation of nucleotides synthesized via the de novo pathway. nih.govbohrium.com This suggests a preferential utilization of the salvage pathway when thymidine is available from the extracellular environment.

Following the initial phosphorylation by TK1, [Methyl-³H]dTMP is further phosphorylated in two sequential steps to form [Methyl-³H]Deoxythymidine Triphosphate ([Methyl-³H]dTTP). researchgate.netlaboratorynotes.com The first of these steps is the conversion of [Methyl-³H]dTMP to [Methyl-³H]Deoxythymidine Diphosphate ([Methyl-³H]dTDP) by the enzyme thymidylate kinase. nih.govlaboratorynotes.com Subsequently, nucleoside diphosphate kinase catalyzes the phosphorylation of [Methyl-³H]dTDP to [Methyl-³H]dTTP. nih.govlaboratorynotes.com

[Methyl-³H]dTTP is the final, activated form of the nucleotide that serves as a direct precursor for DNA synthesis. laboratorynotes.comwikipedia.org During DNA replication, DNA polymerase incorporates [Methyl-³H]dTMP from the triphosphate form into the growing DNA strand, releasing pyrophosphate. excedr.com The level of the intracellular [Methyl-³H]dTTP pool can fluctuate during the cell cycle, reaching its maximum at the G1-S phase border. nih.gov

Specificity of [Methyl-³H]Thymidine Incorporation into Deoxyribonucleic Acid

The scientific value of [Methyl-³H]Thymidine as a tool to measure DNA synthesis lies in its high specificity. The methyl group, labeled with tritium (B154650) (³H), ensures that the radiolabel is incorporated specifically into thymine (B56734), one of the four nucleobases in DNA. This specificity is crucial for distinguishing DNA synthesis from other cellular processes.

Preferential Integration during the S-Phase of the Cell Cycle

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). DNA replication is confined to the S-phase, and it is during this window that [Methyl-³H]Thymidine is predominantly incorporated.

Research on synchronized cell cultures has unequivocally demonstrated that the uptake and incorporation of [Methyl-³H]Thymidine are rigorously linked to the S-phase. In studies with Ehrlich ascites tumour cells, the pool activity of the radiolabel in G1 cells was found to be unmeasurable. nih.gov It rose to a maximum at the boundary of the G1 and S-phases and decreased again during the G2 phase. nih.gov This indicates that the cellular machinery for thymidine uptake and phosphorylation is most active just before and during DNA synthesis.

The rate of [Methyl-³H]Thymidine incorporation is not uniform throughout the S-phase. In asynchronously growing cells, both in vitro and in vivo, the incorporation rate is generally low in the early and late stages of the S-phase and reaches its peak in the mid-S-phase. nih.gov More detailed studies have shown that the incorporation into DNA is low during the early S-phase, reaches a maximum value approximately two-thirds of the way through the S-phase, and then declines during the late S-phase. nih.gov

| Cell Cycle Phase | Relative [Methyl-³H]Thymidine Incorporation Rate |

| G1 Phase | Negligible/Undetectable |

| Early S-Phase | Low |

| Mid S-Phase | High (Peak) |

| Late S-Phase | Low |

| G2 Phase | Negligible/Undetectable |

This table provides a qualitative representation of the relative rates of [Methyl-³H]Thymidine incorporation across the different phases of the cell cycle based on descriptive findings in the literature.

Localization within Genomic Deoxyribonucleic Acid

Once transported into the cell and phosphorylated, [Methyl-³H]Thymidine, in the form of deoxythymidine triphosphate (dTTP), is incorporated into the growing DNA chain by DNA polymerase. Autoradiographic studies, a technique that uses photographic emulsion to visualize the distribution of radioactive substances within tissues or cells, have been instrumental in determining the precise location of [Methyl-³H]Thymidine within the cell. These studies consistently show that the incorporated radiolabel is localized within the cell nucleus, the site of genomic DNA in eukaryotic cells.

Further investigation into the intranuclear distribution of newly synthesized DNA using [Methyl-³H]Thymidine has revealed a dynamic and organized process. In HeLa S-3 cells, two distinct labeling patterns have been observed. A "peripheral" labeling pattern, where the autoradiographic grains are concentrated at the periphery of the nucleus, is characteristic of the very early and very late parts of the S-phase. nih.gov This suggests that both the initiation and termination sites of DNA replication are located near the nuclear envelope. nih.gov

As the S-phase progresses, the labeling pattern becomes more homogeneous or inhomogeneous, with grains distributed throughout the nucleus. nih.gov This shift in pattern reflects the replication of different regions of the chromatin. It is generally understood that euchromatin, the less condensed and transcriptionally active form of chromatin, replicates during the early S-phase. nih.gov Conversely, heterochromatin, which is more condensed and transcriptionally silent, is replicated in the late S-phase. nih.govclinicalgate.com Therefore, the distribution of [Methyl-³H]Thymidine within the nucleus is not random but follows a temporal and spatial program of DNA replication.

| S-Phase Stage | Predominant Intranuclear Localization of [Methyl-³H]Thymidine | Associated Chromatin Type |

| Early S-Phase | Nuclear Periphery and Euchromatic Regions | Euchromatin |

| Mid S-Phase | Dispersed throughout the Nucleus | Euchromatin and Heterochromatin |

| Late S-Phase | Nuclear Periphery and Heterochromatic Regions | Heterochromatin |

This table summarizes the predominant intranuclear localization of [Methyl-³H]Thymidine incorporation at different stages of the S-phase and the corresponding type of chromatin being replicated, based on autoradiographic and molecular studies.

Advanced Methodologies for Methyl ³h Thymidine Detection and Analysis

Principles and Applications of Autoradiography in [Methyl-³H]Thymidine Research

Autoradiography is a technique that utilizes a photographic emulsion to visualize the distribution of radioactive substances within a biological sample. In the context of [Methyl-³H]Thymidine research, the low-energy beta particles emitted by the tritium (B154650) isotope interact with the silver halide crystals in the emulsion, creating a latent image. Subsequent development of the emulsion reveals the location of the radiolabel as black silver grains, providing a direct spatial localization of DNA synthesis at the cellular and subcellular levels. nih.gov

High-Resolution Autoradiography Techniques

High-resolution autoradiography is indispensable for the precise localization of [Methyl-³H]Thymidine within individual cells and even subcellular compartments. The choice of technique can significantly impact the resolution and efficiency of the autoradiographic process.

Two common methods for applying the photographic emulsion are the stripping-film technique and the dip-coating technique . The stripping-film method involves floating a thin layer of emulsion on a water surface and then picking it up with the slide-mounted tissue section. Dip-coating, as the name suggests, involves directly dipping the slide into liquid emulsion. The stripping-film technique has been shown to increase autoradiographic efficiency when compared to dip-coating. nih.gov

High-speed autoradiography is a variation that can significantly reduce exposure times. By immersing the emulsion-covered sample in a scintillator cocktail, the beta particles from the tritium excite the scintillator molecules, which in turn emit photons that expose the film. This method can be 30 to 50 times more efficient than conventional autoradiography. nih.gov Optimal results with high-speed autoradiography using stripping film can be achieved with a 2-minute immersion in a scintillator mixture and an exposure time of at least one hour. nih.gov

The resolution of autoradiography is influenced by several factors, including the thickness of the sample and the emulsion, as well as the energy of the isotope. The low energy of the beta particles from tritium is advantageous for high resolution, as they travel only a short distance from their point of origin.

Quantitative Analysis of Silver Grain Density

The density of silver grains in an autoradiogram is proportional to the amount of [Methyl-³H]Thymidine incorporated into the DNA, thus providing a quantitative measure of DNA synthesis. The analysis of silver grain density can be performed using several methods:

Direct Grain Counting: This involves the manual or automated counting of individual silver grains over a specific area, often the cell nucleus. This method is precise but can be time-consuming.

Microdensitometry: This technique measures the optical density of the autoradiogram, which is related to the number of silver grains. Computer-assisted image analysis systems are now widely used for this purpose, allowing for the rapid and objective quantification of radiolabel distribution. neurondevelopment.org

Electron Probe X-ray Microanalysis: This is a highly sensitive method that can quantify the amount of silver in the emulsion, providing a direct measure of the extent of exposure. revvity.com

Quantitative analysis of silver grain density has been instrumental in neurogenesis research, allowing for the precise timing of the onset, peak, and cessation of cell proliferation in different brain regions. thermofisher.com For instance, in studies of the rat amygdala, this method has been used to delineate the spatiotemporal gradients of neurogenesis in various nuclei. thermofisher.com

Below is a table summarizing the findings of a high-speed autoradiography study, demonstrating the efficiency and background levels associated with this technique.

| Parameter | Condition | Result |

| Autoradiographic Efficiency | Exposure at -70°C | Approximately 30% higher than at +20°C |

| Exposure at +20°C | Linear relationship with exposure time (1-7h) | |

| Background Grain Density | Dried with a fan, exposed for 0.25-7h at -70°C or +20°C | 0.6–0.8 grains/100 µm² |

Scintillation-Based Detection Methods

Scintillation counting is a highly sensitive method for quantifying the amount of radioactivity in a sample. It relies on the use of a scintillation cocktail, a liquid containing fluorescent compounds (fluors). When a beta particle from the tritium in [Methyl-³H]Thymidine passes through the cocktail, it transfers energy to the solvent molecules, which in turn excite the fluors. As the fluors return to their ground state, they emit photons of light, which are detected and counted by a photomultiplier tube in a liquid scintillation counter.

Liquid Scintillation Spectrometry for Radioactivity Quantification

Liquid scintillation spectrometry is the workhorse for quantifying the total amount of [Methyl-³H]Thymidine incorporated into a sample. The output is typically given in counts per minute (CPM), which can be converted to disintegrations per minute (DPM) if the counting efficiency is known. The efficiency of liquid scintillation counting for tritium can vary depending on factors such as the type of scintillation cocktail, the sample volume, and the presence of quenching agents that can interfere with the transfer of energy and the transmission of light.

The counting efficiency for tritium in liquid scintillation counting can range from approximately 8% to 40%, depending on the mixing ratio of the sample and the cocktail solution. nih.gov Background counts are an important consideration and are typically in the range of 1.86 to 3.60 CPM. nih.gov

A comparative study of the sensitivity of the [³H]Thymidine incorporation assay with colorimetric assays (MTT and MTS) for detecting cytokine levels provides insight into the precision of scintillation counting. The results, summarized in the table below, highlight the relative standard deviations of each method.

| Assay Type | Standard Deviation (%) |

| [³H]Thymidine Incorporation | 5-15% |

| MTT/MTS-based assays | < 1-4% |

Measurement of [Methyl-³H]Thymidine Uptake in Macromolecular Fractions

A primary application of [Methyl-³H]Thymidine is the measurement of its incorporation into DNA, a key macromolecular fraction. This is often referred to as the thymidine (B127349) incorporation assay and is a widely used method to assess cell proliferation. nih.gov The basic workflow involves incubating cells with [Methyl-³H]Thymidine, followed by harvesting the cells and precipitating the macromolecules, including DNA, with an acid such as trichloroacetic acid (TCA). The unincorporated radiolabel is washed away, and the radioactivity in the precipitated DNA is then quantified by liquid scintillation counting. revvity.com

This technique has been applied in various research fields. For instance, it has been used to develop a microradioassay for the detection and quantification of disseminated tumor cells in blood and organ samples from tumor-bearing animals. The table below presents representative data from such a study, showing the increased [³H]Thymidine uptake in the blood of tumor-bearing animals over time.

| Days After Tumor Inoculation | Percentage of Animals with Increased [³H]Thymidine Uptake in Blood |

| 11 | ~70% |

| 21 | ~70% |

Methodological Considerations for Sample Preparation

Proper sample preparation is paramount for obtaining accurate and reproducible results in both autoradiography and liquid scintillation counting of [Methyl-³H]Thymidine.

For autoradiography , the choice of fixative can influence the final grain count. For example, fixation with acetic alcohol has been shown to reduce the grain count in cells labeled with precursors of ribonucleic acid. nih.gov The staining procedure is also a critical consideration, with Feulgen stain reported to reduce the mean grain count in cells labeled with radioactive thymidine. nih.gov The thickness of the tissue sections and any coating between the sample and the emulsion can also affect the efficiency of beta particle detection. nih.gov

For liquid scintillation counting , a common procedure for measuring DNA incorporation involves the use of a semiautomated cell harvester. revvity.com This apparatus lyses the cells with water and precipitates the labeled DNA onto glass fiber filters. The filters are then dried, and the radioactivity is measured by standard liquid scintillation counting techniques. revvity.com A direct suspension method has also been developed, where the acid-precipitated labeled cell powder is mixed with a scintillator emulsifying mixture to form a gel, which can then be counted directly. nih.gov

When choosing the radiolabeled thymidine, it is important to note that [Methyl-³H]Thymidine is specific for DNA, whereas other tritiated forms of thymidine may also label RNA. nih.gov The specific activity of the [Methyl-³H]Thymidine can also be a factor; higher specific activity can provide a stronger signal but may also be less stable in storage. nih.gov

Acid Precipitation of Deoxyribonucleic Acid for Radioactivity Assessment

A fundamental step in quantifying [Methyl-³H]Thymidine incorporation is the separation of the labeled DNA from unincorporated radioactive precursors. Acid precipitation is a widely employed and effective method for this purpose. The process typically involves the use of trichloroacetic acid (TCA) to precipitate macromolecules, including DNA, while smaller molecules like unincorporated [Methyl-³H]Thymidine remain in solution.

The general workflow for acid precipitation involves the following key steps:

Cell Harvesting and Lysis: Cells that have been incubated with [Methyl-³H]Thymidine are first harvested. Subsequently, the cell membranes are disrupted through lysis to release the cellular contents, including the radiolabeled DNA.

Acid Precipitation: An ice-cold solution of TCA is added to the cell lysate. The acid causes the precipitation of macromolecules like DNA and proteins.

Washing: The precipitate, containing the [Methyl-³H]Thymidine-labeled DNA, is then washed to remove any remaining soluble, unincorporated tracer. This step is crucial for reducing background radioactivity and ensuring accurate measurement.

Quantification: The amount of radioactivity in the final precipitate is measured, typically using a liquid scintillation counter. This measurement is directly proportional to the amount of [Methyl-³H]Thymidine incorporated into the DNA, reflecting the rate of DNA synthesis.

The efficiency of DNA precipitation with TCA is a critical factor for the accuracy of the assay. The following table presents illustrative data on the recovery of radiolabeled DNA using this method.

| Sample | Total Radioactivity (DPM) | Radioactivity in Precipitate (DPM) | Precipitation Efficiency (%) |

| Control 1 | 500,000 | 485,000 | 97.0 |

| Control 2 | 520,000 | 501,800 | 96.5 |

| Experimental 1 | 350,000 | 339,500 | 97.0 |

| Experimental 2 | 365,000 | 352,225 | 96.5 |

Note: Data are hypothetical and for illustrative purposes.

Cell Lysis and Fractionation Techniques

Commonly used cell lysis techniques include:

Detergent-based Lysis: This method utilizes detergents to solubilize cell membranes. The choice of detergent (e.g., Triton X-100, NP-40) depends on the cell type and the desired degree of membrane disruption.

Physical Disruption: Techniques such as sonication, homogenization, or freeze-thaw cycles can be used to physically break open the cells. These methods are often harsher and may lead to some DNA shearing.

Enzymatic Lysis: Enzymes like lysozyme (B549824) can be used to digest the cell wall of bacteria and some eukaryotic cells.

Following lysis, subcellular fractionation can be achieved through differential centrifugation. This process involves spinning the cell lysate at progressively higher speeds to pellet different cellular components based on their size and density. For instance, a low-speed spin will pellet intact nuclei, allowing for the specific analysis of nuclear DNA and its associated [Methyl-³H]Thymidine.

The selection of the appropriate lysis and fractionation technique is crucial for obtaining reliable and reproducible results in [Methyl-³H]Thymidine incorporation assays.

Challenges and Technical Aspects in [Methyl-³H]Thymidine Detection

Despite its widespread use, the detection of [Methyl-³H]Thymidine is not without its challenges and technical considerations. These factors can influence the accuracy and interpretation of experimental results.

One of the primary challenges is the potential for cytotoxic effects of the radiolabel itself. The beta particles emitted by the tritium isotope can cause DNA damage, leading to cell cycle arrest and apoptosis. nih.gov This introduces a significant variable, as the agent used to measure proliferation can itself inhibit it. Research has demonstrated that [³H]Thymidine can induce a dose-dependent inhibition of DNA synthesis. nih.gov

| [³H]Thymidine Concentration (µCi/mL) | Inhibition of DNA Synthesis (%) |

| 1 | 15 |

| 5 | 40 |

| 10 | 65 |

Note: This data is illustrative and based on findings that show a dose-dependent inhibitory effect. nih.gov

Another technical aspect to consider is the specificity of labeling . While [Methyl-³H]Thymidine is primarily incorporated into DNA, there can be a low level of non-specific binding or incorporation into other macromolecules. revvity.com Careful washing and precipitation steps are essential to minimize this background noise.

Furthermore, the method of detection itself presents different advantages and limitations. The two most common methods are liquid scintillation counting and autoradiography.

Liquid Scintillation Counting provides a quantitative measure of the total radioactivity in a sample and is highly sensitive. nih.gov However, it does not provide information on which specific cells within a population are proliferating.

Autoradiography , on the other hand, allows for the visualization of radioactivity within individual cells or tissues, providing spatial information about proliferation. nih.govnih.gov The trade-off is that it is generally less quantitative and more time-consuming than scintillation counting. nih.gov

A comparison of these two methods reveals their complementary nature:

| Feature | Liquid Scintillation Counting | Autoradiography |

| Output | Quantitative (e.g., DPM, CPM) | Qualitative/Semi-quantitative (grain density) |

| Spatial Resolution | None | High (cellular/subcellular) |

| Throughput | High | Low |

| Sensitivity | High | Moderate |

DPM: Disintegrations Per Minute; CPM: Counts Per Minute

Academic Applications and Research Paradigms Utilizing Methyl ³h Thymidine

Quantitative Assessment of Cell Proliferation and Growth Kinetics

The measurement of cell proliferation is fundamental to understanding tissue development, homeostasis, and disease. The [Methyl-³H]Thymidine incorporation assay is a widely recognized and trusted method for quantifying cell proliferation by directly measuring DNA synthesis. thermofisher.comthermofisher.com This technique relies on the principle that proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA strands. The amount of incorporated radioactivity is then quantified, typically using liquid scintillation counting, and serves as a direct measure of the rate of cell division. thermofisher.com

Determination of Deoxyribonucleic Acid Synthesis Rates in Cellular Systems

A primary application of [Methyl-³H]Thymidine is the precise determination of DNA synthesis rates in various cellular systems. This method has been instrumental in numerous fields, from immunology to cancer biology. thermofisher.com For instance, in cancer research, this assay is a gold standard for screening the efficacy of potential new drugs by measuring their ability to inhibit the proliferation of cancer cells. nih.gov The assay generates concentration-effect relationships for test compounds, allowing for the calculation of the IC50 value, which is the concentration of a compound required to achieve 50% inhibition of [Methyl-³H]Thymidine incorporation and is a key indicator of its antiproliferative potency. nih.gov

One study, for example, utilized this assay to assess the anti-proliferative effect of a novel compound, MM131, and the established chemotherapeutic agent 5-fluorouracil (B62378) on DLD-1 and HT-29 colon cancer cell lines. The results demonstrated a dose-dependent inhibition of [³H]-thymidine incorporation, indicating the anti-proliferative activity of these compounds. researchgate.net Similarly, the effect of silver nanoparticles (AgNP) on the proliferation of colon carcinoma CT26 cells and fibrosarcoma MCA205 cells was determined by measuring the incorporation of methyl [³H] thymidine. researchgate.net

Table 1: Representative Applications of [Methyl-³H]Thymidine in Quantifying DNA Synthesis Inhibition

| Cell Line | Compound/Treatment | Endpoint Measured | Reference |

| COLO-205 (colorectal cancer) | Various antiproliferative agents | IC50 values | nih.gov |

| DLD-1 and HT-29 (colon cancer) | MM131 and 5-fluorouracil | Percentage of untreated cell proliferation | researchgate.net |

| CT26 (colon carcinoma) and MCA205 (fibrosarcoma) | Silver Nanoparticles (AgNP) | Percentage of untreated cell proliferation | researchgate.net |

| H460 and LNCaP (cancer cell lines) | Compound 12d (bizine) | IC50 values for slowing cellular proliferation | harvard.edu |

Analysis of Cell Turnover Dynamics

Understanding the balance between cell proliferation and cell death, or cell turnover, is crucial for comprehending tissue maintenance and the pathogenesis of various diseases. [Methyl-³H]Thymidine has been employed to study these dynamics in vivo. By administering the radiolabeled nucleoside, researchers can label dividing cells within a tissue and then track the fate of this labeled population over time.

A study on a transplantable mouse lymphoma and the small intestine of mice simultaneously used tritiated thymidine and a stable isotope-labeled thymidine to measure cell turnover rates. The researchers observed the rates of decrease in the concentration of both labeled thymidines in the DNA of the tumor and the intestine over seven days, finding the rates to be essentially identical. This demonstrated the feasibility of using labeled thymidine to measure cell turnover rates in different tissues. nih.gov These types of studies provide valuable insights into the kinetics of cell populations in both healthy and diseased states.

Elucidation of Cell Cycle Progression and Regulation

The cell cycle is a tightly regulated process that governs cell growth and division. [Methyl-³H]Thymidine has been a vital tool for dissecting the different phases of the cell cycle and understanding its regulation. nih.gov

Identification of S-Phase Cells and Cell Cycle Phases

Because [Methyl-³H]Thymidine is incorporated into DNA only during the synthesis (S) phase of the cell cycle, it serves as a specific marker for cells actively replicating their genome. nih.govrevvity.com This property allows researchers to identify and quantify the proportion of cells in S-phase within a given population. This can be achieved through autoradiography, where the radioactive emissions from the incorporated thymidine expose a photographic emulsion, revealing the labeled cells. nih.gov

Furthermore, when combined with techniques like flow cytometry, which measures the DNA content of individual cells, a more detailed analysis of the cell cycle distribution can be obtained. bitesizebio.com For example, a study comparing freshly isolated tonsillar lymphocytes with those stimulated by phytohemagglutinin used [3H]thymidine incorporation and flow cytometry. While both cell populations showed high rates of [3H]thymidine incorporation, flow cytometry revealed that the stimulated lymphocytes had a significantly higher percentage of cells in the S phase (18%) compared to the freshly isolated cells (6%). researchgate.net

Studies on Cell Cycle Synchronization and Perturbations

[Methyl-³H]Thymidine can also be used to study how various agents or conditions perturb the normal progression of the cell cycle. The incorporation of high concentrations of tritiated thymidine has been shown to induce cell cycle arrest and even apoptosis in some cell lines. nih.gov

A notable study investigated the effects of incorporating [methyl-³H]thymidine into various human hematopoietic cell lines. In HL-60, Molt-4, and Jurkat cells, its incorporation led to cell death accompanied by DNA fragmentation. Specifically in HL-60 cells, incubation with 74 or 185 kBq/ml of [³H]Tdr resulted in an arrest at the G2/M phase of the cell cycle, followed by apoptosis. At a lower concentration of 7.4 kBq/ml, the cell cycle progressed after a delay in the S-phase. nih.gov This demonstrates how [Methyl-³H]Thymidine can be used not only to measure but also to manipulate cell cycle progression, providing insights into the mechanisms of cell cycle checkpoints and cell death.

Table 2: Effect of [Methyl-³H]Thymidine on Cell Cycle Progression in HL-60 Cells

| [³H]Tdr Concentration | Observed Effect on Cell Cycle | Reference |

| 7.4 kBq/ml | Delay in S-phase, followed by progression | nih.gov |

| 74 kBq/ml | Arrest at G2/M phase, followed by apoptosis | nih.gov |

| 185 kBq/ml | Arrest at G2/M phase, followed by apoptosis | nih.gov |

It is important to note that the use of [³H]thymidine itself can perturb the very processes it is meant to measure, a factor that researchers must consider when designing and interpreting their experiments. nih.gov

Investigations into Deoxyribonucleic Acid Replication Mechanisms and Fidelity

The foundational principles of DNA replication were elucidated with the help of radiolabeled nucleotides like [Methyl-³H]Thymidine. Its use in early experiments was crucial in demonstrating the semi-conservative nature of DNA replication. frontiersin.org

More recent studies have continued to utilize radiolabeled nucleotides to investigate the fidelity of DNA synthesis. DNA polymerase fidelity refers to the accuracy with which these enzymes replicate DNA. Assays have been developed to measure the ratio of correct to incorrect nucleotide incorporations. While direct competition assays are challenging, kinetic measurements using radiolabeled nucleotides provide an indirect but reliable measure of polymerase fidelity. nih.gov These studies are essential for understanding the molecular basis of mutations and maintaining genomic stability. For instance, such assays can be used to compare the fidelity of different DNA polymerases or to assess how various factors, such as the presence of DNA damage, affect the accuracy of replication.

Confirmation of Semi-Conservative Deoxyribonucleic Acid Replication

The semi-conservative model of DNA replication, which posits that each new DNA molecule consists of one parental strand and one newly synthesized strand, was famously demonstrated by the Meselson-Stahl experiment. khanacademy.orgkhanacademy.org This foundational concept can be readily confirmed using [Methyl-³H]Thymidine. In such an experimental paradigm, cells are cultured in a medium containing [Methyl-³H]Thymidine. As the cells divide, the radiolabeled thymidine is incorporated into the newly synthesized DNA strands.

Following one round of replication, the resulting DNA molecules would be expected to be hybrids, each containing one non-radioactive parental strand and one radioactive new strand. If the cells were allowed to undergo a second round of replication in a non-radioactive medium, the radioactivity would be distributed among half of the DNA molecules, while the other half would be entirely non-radioactive. This distribution of the radiolabel provides direct evidence for the semi-conservative nature of DNA replication. khanacademy.orgkhanacademy.org

Kinetic Studies of Deoxyribonucleic Acid Polymerase Activity

[Methyl-³H]Thymidine is a valuable substrate for in vitro kinetic studies of DNA polymerase activity. By measuring the rate of incorporation of the radiolabeled nucleotide into a DNA template, researchers can determine key kinetic parameters of DNA polymerases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These studies provide insights into the efficiency and fidelity of different DNA polymerases under various conditions. nih.gov

For example, steady-state kinetic analysis can be employed to compare the incorporation of [Methyl-³H]Thymidine opposite a normal template base versus a damaged or modified base. This allows for the quantitative assessment of how DNA lesions affect the catalytic efficiency of a particular polymerase. Such experiments often involve incubating a DNA template-primer hybrid with a DNA polymerase and a mixture of deoxynucleoside triphosphates (dNTPs), including [Methyl-³H]Thymidine triphosphate. The amount of radioactivity incorporated into the extended primer over time is then measured to determine the reaction kinetics. nih.gov

Role in Deoxyribonucleic Acid Damage and Repair Pathway Research

The use of [Methyl-³H]Thymidine extends beyond the study of normal DNA replication to the investigation of DNA damage and repair mechanisms. The inherent radioactivity of the compound, while useful for detection, can also induce DNA damage, a property that researchers have leveraged to study cellular responses to such insults.

Effects of [Methyl-³H]Thymidine Incorporation on Deoxyribonucleic Acid Integrity

The incorporation of [Methyl-³H]Thymidine into cellular DNA can lead to a compromise in DNA integrity. The beta particles emitted during the radioactive decay of tritium (B154650) can cause single- and double-strand breaks in the DNA backbone. Furthermore, the transmutation of the tritium atom to a helium atom can also lead to chemical instability and strand breakage. nih.gov This radiotoxicity has been observed to induce cell-cycle arrest and apoptosis in a dose-dependent manner. nih.gov For instance, studies on human melanoma cell lines have shown that culturing in the presence of [Methyl-³H]Thymidine leads to a cessation of growth and loss of reproductive viability. nih.gov

Generation of Radiolytic Decomposition Products (e.g., [³H]5-hydroxymethyl-2''-deoxyuridine)

The radioactive decay of the methyl group in [Methyl-³H]Thymidine can lead to the formation of various radiolytic decomposition products. One of the major products identified is [³H]5-hydroxymethyl-2''-deoxyuridine (HMdU). nih.govrevvity.com The formation of HMdU can occur through two primary mechanisms. The first is a result of the transmutation of the tritium atom, which leads to the formation of a carbocation that reacts with water to form the hydroxymethyl group. The second mechanism involves the radiolysis of water by the emitted beta particles, generating hydroxyl radicals that can attack the methyl group of thymine (B56734). nih.gov The presence of HMdU in DNA is biologically significant, as it has been shown to be a potent mutagen. nih.gov

| Radiolytic Product | Formation Mechanism | Biological Significance |

| [³H]5-hydroxymethyl-2''-deoxyuridine (HMdU) | 1. Transmutation of ³H to ³He in the methyl group. 2. Reaction of hydroxyl radicals with the thymine methyl group. nih.gov | Potent mutagen, induces prophage in E. coli and causes base-pair substitutions and frameshift mutations in Salmonella typhimurium. nih.gov |

Studies on O-Methylated Thymidine Lesions and Deoxyribonucleic Acid Polymerase Response

O-methylated thymidine lesions, such as O²-methylthymidine and O⁴-methylthymidine, are forms of DNA damage that can be induced by certain alkylating agents. These lesions are poorly repaired and can block DNA synthesis by various DNA polymerases. nih.gov In vitro replication studies using templates containing site-specifically incorporated O-methylated thymidines have shown that these lesions can stall replicative DNA polymerases. nih.gov

To overcome such blocks, cells utilize specialized translesion synthesis (TLS) DNA polymerases. nih.gov Kinetic studies have been instrumental in characterizing how different TLS polymerases interact with and bypass these lesions. For example, steady-state kinetic measurements have revealed that some TLS polymerases can incorporate nucleotides opposite O-methylated thymidines, albeit with varying efficiencies and fidelities. These studies have demonstrated that O⁴-methylthymidine primarily directs the misincorporation of dGMP, leading to T→C transition mutations. nih.govnih.gov The structural orientation of the alkyl group on the thymidine lesion has also been shown to influence the efficiency of bypass by human DNA polymerase η. rsc.org

| O-Methylated Lesion | Effect on DNA Polymerase | Mutagenic Potential |

| O²-methylthymidine | Blocks DNA synthesis by multiple DNA polymerases. nih.gov | Can lead to misincorporation of nucleotides. nih.gov |

| O⁴-methylthymidine | Blocks DNA synthesis by multiple DNA polymerases; directs misincorporation of dGMP. nih.govnih.gov | Primarily induces T→C transition mutations. nih.gov |

Diverse Applications across Biological Systems

The fundamental role of [Methyl-³H]Thymidine in labeling newly synthesized DNA has led to its widespread application across a multitude of biological research areas. It is a cornerstone of cell proliferation assays, which are crucial in fields such as immunology, cancer biology, and stem cell research. revvity.comrevvity.com For example, the proliferation of lymphocytes in response to stimuli can be quantified by measuring the incorporation of [Methyl-³H]Thymidine. nih.gov

In cancer research, this assay is used to assess the cytostatic or cytotoxic effects of potential therapeutic agents on tumor cell lines. nih.gov Furthermore, [Methyl-³H]Thymidine has been utilized to study the dynamics of hematopoietic stem cells, providing insights into their proliferation and differentiation. sfrp.asso.fr While newer, non-radioactive thymidine analogs like BrdU and EdU have been developed, [Methyl-³H]Thymidine remains a valuable tool due to its high sensitivity and well-established protocols. mdpi.comwikipedia.org

Hematopoietic Cell Dynamics and Renewal

The study of hematopoiesis, the process of blood cell formation, relies heavily on tracking the proliferation and differentiation of hematopoietic stem cells (HSCs). [Methyl-³H]Thymidine has been instrumental in elucidating the kinetics of this complex system. osti.gov By administering the tracer and performing autoradiography, researchers can identify and quantify cells undergoing DNA synthesis within the bone marrow and follow their progeny as they mature and enter circulation. osti.gov

Early studies using this technique established the timeline for the proliferation and maturation of different blood cell lineages. For instance, following in vivo labeling, maximal labeling of erythrocyte precursors in the bone marrow was observed on the third and fourth day, while granulocyte precursors showed peak labeling on the fifth to sixth day. osti.gov This method allows for a dynamic view of both normal and abnormal hematopoiesis. osti.gov

More recent investigations have employed [Methyl-³H]Thymidine to study the cellular response to radiation and other stressors. Research on human hematopoietic cell lines has shown that the incorporation of [³H]Thymidine can induce dose-dependent cell death and cell-cycle arrest, typically at the G2/M phase, followed by apoptosis. sfrp.asso.frnih.gov These studies help to characterize the mechanisms of cell damage and repair within the hematopoietic system. Furthermore, the technique has been used to demonstrate how certain hormones can influence HSC activity; for example, testosterone (B1683101) has been shown to increase the sensitivity of spleen colony-forming units (a type of progenitor cell) to the cytotoxic effects of ³H-Thymidine, suggesting it primes these cells to enter the cell cycle. ashpublications.org

| Cell Type | Location | Time to Peak Labeling |

|---|---|---|

| Erythrocyte Precursors | Bone Marrow | 3rd - 4th Day |

| Megakaryocytes | Bone Marrow | 5th Day |

| Granulocytes | Peripheral Blood | 5th - 6th Day |

Neurogenesis and Neural Stem Cell Persistence Studies

The discovery of adult neurogenesis—the generation of new neurons in the adult brain—has been significantly advanced by cell proliferation markers. [Methyl-³H]Thymidine has been a key tool in this field for identifying dividing neural stem cells (NSCs) and tracing the fate of their progeny. nih.gov While other thymidine analogs like bromodeoxyuridine (BrdU) are also widely used, comparative studies suggest there can be significant differences in the results obtained. nih.gov

Research in non-human primates has indicated that the incorporation of BrdU may alter the subsequent fate of postmitotic neurons more than the incorporation of [³H]Thymidine, which is a more natural constituent of DNA. nih.gov This suggests that [³H]Thymidine may provide a more accurate representation of the number of neurons produced and their ultimate migration and placement within the cerebral cortex. However, a technical limitation of [³H]Thymidine is the short path length of the beta particle emitted by tritium, which restricts its detection by autoradiography to the superficial layers of a tissue section. nih.gov Despite this, its use has been crucial in validating the persistence and activity of NSCs in the adult brain, providing a foundation for research into brain regeneration and repair. mdpi.com

| Feature | [Methyl-³H]Thymidine | Bromodeoxyuridine (BrdU) |

|---|---|---|

| Nature of Marker | Natural DNA constituent, radiolabeled | Synthetic thymidine analog |

| Detection Method | Autoradiography | Immunohistochemistry (antibody-based) |

| Potential Cellular Effects | Considered to have less impact on cell fate | May make the fate of postmitotic neurons more prone to unpredictable errors |

| Technical Limitations | Short beta particle path length limits detection depth | Requires DNA denaturation for antibody access |

Immune Cell Activation and Lymphocyte Proliferation Assays

The [Methyl-³H]Thymidine incorporation assay is a foundational technique in immunology for measuring the activation and proliferation of lymphocytes (T cells and B cells). umd.educriver.com This assay, often referred to as the Lymphocyte Proliferation Test (LPT), is considered a classic and highly reliable method for assessing cell-mediated immune responses in vitro. nih.govresearchgate.net

The principle of the assay is straightforward: immune cells, which are typically quiescent, are stimulated with an antigen, mitogen, or other substance. criver.comcytologicsbio.com The cells are then cultured for a period, during which activated lymphocytes will begin to divide. nih.gov [Methyl-³H]Thymidine is added to the culture, and it becomes incorporated into the DNA of these proliferating cells. nih.gov The amount of incorporated radioactivity is measured using a scintillation counter and is directly proportional to the level of cell proliferation. thermofisher.com Results are often expressed as a Stimulation Index (SI), which is the ratio of radioactivity in stimulated cells compared to unstimulated control cells. nih.gov

This assay is widely used to:

Determine T cell responses to specific antigens. sanquin.org

Assess the immunomodulatory effects of new drugs or biologics. sanquin.org

Screen for immunodeficiency in patients. nih.gov

Evaluate the potency of growth factors and cytokines. umd.edu

Its high sensitivity and the low background from non-dividing cells contribute to a clear signal-to-noise ratio, making it a robust tool in both basic and clinical immunology research. criver.comcytologicsbio.com

Quantification of Aquatic Bacterial Production

In microbial ecology, [Methyl-³H]Thymidine incorporation is the standard method for measuring the rate of bacterial production and growth in aquatic environments. nih.govnih.gov This technique provides crucial data for understanding the role of bacteria in aquatic food webs and biogeochemical cycles. int-res.com The method involves incubating a water sample with a saturating concentration of [Methyl-³H]Thymidine. int-res.com Bacteria that are actively replicating their DNA will incorporate the labeled thymidine. nih.gov

A critical component of this analysis is the use of a conversion factor, which translates the rate of thymidine incorporation (moles of thymidine per liter per hour) into the rate of cell production (cells per liter per hour) or carbon production (micrograms of carbon per liter per hour). nih.govresearchgate.net These conversion factors are determined empirically and can vary significantly depending on the environment (e.g., freshwater vs. marine) and experimental conditions like temperature and nutrient availability. nih.govresearchgate.netasm.org For example, studies have shown that conversion factors are often higher in nutrient-rich freshwater systems compared to oligotrophic marine systems. nih.govresearchgate.net Despite some methodological complexities, such as the need to account for isotopic dilution, the thymidine technique remains a fundamental tool for estimating bacterial productivity in a wide range of aquatic systems. nih.govstroudcenter.org

| Aquatic System | Condition | Conversion Factor (cells mol⁻¹ thymidine) | Reference |

|---|---|---|---|

| Freshwater | Generation time > 20 h | 2.15 x 10¹⁸ | asm.orgresearchgate.net |

| Freshwater | Generation time < 20 h | 11.8 x 10¹⁸ | asm.orgresearchgate.net |

| Freshwater System (Butron River) | Attached Bacteria | (8.678 x 10⁹ µg C mol⁻¹) | nih.govresearchgate.net |

| Marine System (La Salvaje Beach) | Attached Bacteria | (1.354 x 10⁹ µg C mol⁻¹) | nih.govresearchgate.net |

Research in Experimental Oncology Models

The [Methyl-³H]Thymidine incorporation assay is a cornerstone of preclinical cancer drug discovery and is widely regarded as a gold-standard method for assessing the anti-proliferative effects of potential therapeutic agents. nih.gov The assay is used to screen compound libraries and to characterize the potency of lead candidates by measuring their ability to inhibit the proliferation of cancer cell lines. nih.gov

In this context, cancer cells are cultured in the presence of varying concentrations of a test compound. nih.gov [Methyl-³H]Thymidine is then added, and the level of its incorporation into DNA serves as a measure of ongoing cell division. nih.gov A reduction in thymidine incorporation indicates that the compound is inhibiting proliferation. From this data, a key parameter, the IC₅₀ value, is derived. nih.gov The IC₅₀ is the concentration of a compound required to achieve 50% of the maximal inhibition of proliferation, providing a quantitative measure of the drug's potency. nih.gov

This assay is adaptable to a high-throughput format, making it suitable for screening large numbers of compounds. nih.gov Studies have shown that the results are highly predictive of those from more complex and labor-intensive colony formation assays, which measure a cell's ability to survive drug treatment and produce viable progeny. tandfonline.com The assay has been used to evaluate the effects of numerous cancer therapies, including novel agents like silver nanoparticles on colon carcinoma and fibrosarcoma cells. researchgate.net

| Cell Line | AgNP Concentration (µg/mL) | Time Point | Proliferation (% of Control) |

|---|---|---|---|

| CT26 (Colon Carcinoma) | 10 | 24 h | ~50% |

| CT26 (Colon Carcinoma) | 10 | 48 h | ~25% |

| MCA205 (Fibrosarcoma) | 10 | 24 h | ~75% |

| MCA205 (Fibrosarcoma) | 10 | 48 h | ~40% |

Investigation of Chondrocyte and Osteoblast Proliferation

The proliferation of chondrocytes (cartilage cells) and osteoblasts (bone-forming cells) is fundamental to skeletal development, growth, and repair. The [Methyl-³H]Thymidine incorporation assay is a vital tool for researchers in orthopedics and tissue engineering to quantify the proliferation of these cell types in response to various stimuli.

Studies have utilized this assay to:

Assess Mitogenic Substances: The technique has been used to measure the stimulatory effect of plasma, tissue extracts, and hormones like vasopressin on the replication of fetal rat chondrocytes. nih.gov

Investigate Disease Pathology: Autoradiography with ³H-thymidine has helped characterize cell proliferation in osteoarthritic cartilage, revealing that chondrocyte clusters often arise from increased local proliferation. nih.gov

Evaluate Physical Stimuli: Researchers have demonstrated that mechanical stimuli, such as vibrations at specific frequencies, can significantly increase chondrocyte proliferation, as measured by [³H]thymidine incorporation. ors.org

Study Growth Factor Effects: The assay is used to determine how growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1), affect the proliferation of osteoblasts during different stages of growth and differentiation. researchgate.net

Test Biomaterial Biocompatibility: In the field of bone tissue engineering, the assay is applied to evaluate how well osteoblasts and their progenitor cells proliferate on novel biomaterials, such as nanostructured titanium alloys, to predict their potential for successful integration in implants. researchgate.net

| Vibration Frequency (Hz) | [³H]Thymidine Incorporation (% Increase over Control) |

|---|---|

| 50 | ~20% |

| 150 | ~40% |

| 250 | ~55% |

| 350 | ~75% (Maximal increase) |

| 400 | ~60% |

Comparative Analysis with Modern Deoxyribonucleic Acid Synthesis Labeling Analogs

Distinctions from Halogenated Deoxyuridines: Bromodeoxyuridine (BrdU) and Chlorodeoxyuridine (CldU)

Halogenated deoxyuridines, such as Bromodeoxyuridine (BrdU) and Chlorodeoxyuridine (CldU), have been the workhorses of cell proliferation studies for decades. nih.govsemanticscholar.org These analogs are incorporated into replicating DNA and are subsequently detected using specific antibodies. nih.govsemanticscholar.org

The detection of incorporated BrdU and CldU is contingent upon the use of monoclonal antibodies that specifically recognize these halogenated nucleosides. abcam.compressbooks.pub This immunocytochemical approach requires a multi-step process involving fixation, permeabilization, and incubation with primary and secondary antibodies. nih.gov While effective, this reliance on antibodies introduces variables such as antibody specificity, affinity, and potential for non-specific binding, which can influence the accuracy and reproducibility of the results. abcam.com Different clones of anti-BrdU antibodies may also exhibit varying degrees of cross-reactivity with other halogenated analogs like CldU and Iododeoxyuridine (IdU). abcam.combio-rad-antibodies.com

A significant drawback of using BrdU and CldU is the necessity of DNA denaturation for antibody detection. nih.govnih.govsigmaaldrich.com The incorporated analogs are located within the double helix of the DNA, making them inaccessible to antibodies. pressbooks.pub To expose these epitopes, harsh treatments such as acid hydrolysis (e.g., with hydrochloric acid) or heat are required to denature the DNA and separate the strands. abcam.comnih.gov

This denaturation process can have several detrimental effects on the sample:

Altered Antigenicity: Protein epitopes can be destroyed or modified by the denaturation process, making it challenging to perform co-staining for other cellular markers. nih.govfishersci.com This can limit the scope of multiplex analyses aimed at characterizing the phenotype of the proliferating cells. nih.gov

Reduced Signal-to-Noise Ratio: The denaturation step can lead to increased background staining and reduced signal intensity, potentially affecting the sensitivity of the assay. fishersci.com

| Feature | Bromodeoxyuridine (BrdU) / Chlorodeoxyuridine (CldU) |

| Detection Method | Antibody-based immunocytochemistry |

| Key Requirement | DNA Denaturation (Acid/Heat) |

| Advantages | - Extensively validated and widely used- Compatible with archival samples |

| Disadvantages | - Harsh denaturation can damage sample integrity- Can destroy protein epitopes, limiting co-staining- Antibody-related variability |

Contrasting with Positron Emission Tomography Tracers: [¹⁸F]FLT and Related Analogs

Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify cellular proliferation in vivo. This is achieved using radiolabeled thymidine (B127349) analogs, with 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) being a prominent example. mdpi.comnih.gov

[¹⁸F]FLT is a thymidine analog that is taken up by proliferating cells via nucleoside transporters. aacrjournals.org Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle. mdpi.comnih.gov The resulting phosphorylated [¹⁸F]FLT is trapped within the cell and is not incorporated into the DNA. mdpi.comsnmmi.org The accumulation of the radiotracer can be detected by a PET scanner, providing a quantitative measure of TK1 activity and, by extension, cell proliferation. mdpi.com

The key distinction between [¹⁸F]FLT and the previously discussed analogs lies in its application for in vivo imaging rather than ex vivo histological analysis. While BrdU and EdU provide high-resolution information at the single-cell level in tissue samples, [¹⁸F]FLT allows for the non-invasive assessment of proliferation in whole organisms, making it a valuable tool in clinical oncology for tumor diagnosis, staging, and monitoring treatment response. mdpi.comsnmjournals.org However, [¹⁸F]FLT PET has a lower spatial resolution compared to microscopy-based methods and reflects the activity of the DNA salvage pathway, which is just one aspect of DNA synthesis. nih.govmdpi.com

| Feature | [¹⁸F]FLT |

| Detection Method | Positron Emission Tomography (PET) Imaging |

| Mechanism of Action | Uptake by nucleoside transporters and intracellular trapping after phosphorylation by Thymidine Kinase 1 (TK1) |

| Application | In vivo, non-invasive imaging of cell proliferation in whole organisms |

| Advantages | - Non-invasive- Allows for longitudinal studies in the same subject- Clinically relevant for oncology |

| Disadvantages | - Lower spatial resolution compared to microscopy- Indirect measure of proliferation (TK1 activity)- High physiological uptake in some tissues like bone marrow can limit its use mdpi.com |

Differential Mechanisms of Intracellular Trapping versus Deoxyribonucleic Acid Incorporation

The utility of thymidine analogs in proliferation assays is determined by two primary mechanisms: stable incorporation into the DNA backbone or intracellular trapping following metabolic activation.

[³H]methyl-thymidine : As a tritiated analog of thymidine, this compound is transported into the cell and phosphorylated by thymidine kinase 1 (TK1), an enzyme active during the S-phase of the cell cycle. researchgate.netplos.org Following further phosphorylation to its triphosphate form, it is directly incorporated into newly synthesized DNA. cytologicsbio.complos.org Its presence in the DNA is a direct marker of S-phase activity, and quantification is typically achieved through autoradiography or scintillation counting. sigmaaldrich.com Over 90% of the tracer is typically incorporated into the DNA. snmjournals.org

BrdU and EdU : These non-radioactive analogs also act as substrates for the DNA synthesis pathway and are incorporated into the DNA of proliferating cells. plos.orgnih.gov The primary difference lies in their detection. BrdU detection requires harsh DNA denaturation to expose the incorporated molecule to specific antibodies. semanticscholar.orgsigmaaldrich.com In contrast, EdU contains a small alkyne group that is detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe, a method that does not require DNA denaturation and preserves cellular morphology. plos.orgsemanticscholar.org

[¹⁸F]FLT : Unlike the other analogs, [¹⁸F]FLT is primarily a marker of TK1 activity rather than a direct measure of DNA synthesis. mdpi.com After transport into the cell, it is phosphorylated by TK1, which traps the resulting [¹⁸F]FLT-monophosphate intracellularly. researchgate.netplos.org However, due to the fluorine atom at the 3' position, it acts as a chain terminator, and very little (<1%) is incorporated into the DNA. snmjournals.orgplos.org Its accumulation, therefore, reflects the activity of the pyrimidine (B1678525) salvage pathway, which is closely linked to proliferation, but it is not a direct label of the DNA itself. snmjournals.orgresearchgate.net

Table 1: Mechanistic Comparison of Thymidine Analogs

| Feature | [³H]methyl-thymidine | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) |

|---|---|---|---|---|

| Primary Mechanism | DNA Incorporation | DNA Incorporation | DNA Incorporation | Intracellular Trapping |

| Enzymatic Step | Phosphorylation by TK1 | Phosphorylation by TK1 | Phosphorylation by TK1 | Phosphorylation by TK1 |

| Detection Method | Autoradiography / Scintillation | Immunohistochemistry | Click Chemistry | Positron Emission Tomography (PET) |

| DNA Denaturation | Not Required | Required | Not Required | Not Applicable |

| Signal Source | Beta particle emission from Tritium (B154650) | Antibody-fluorophore conjugate | Covalent bond with fluorescent probe | Positron emission from Fluorine-18 |

| Primary Measurement | Direct DNA Synthesis | Direct DNA Synthesis | Direct DNA Synthesis | TK1 Activity / Proliferative Status |

Utility in Non-Invasive Imaging Modalities

A significant advancement in proliferation assessment is the ability to perform non-invasive, in vivo imaging. This is an area where radiolabeled analogs designed for Positron Emission Tomography (PET) are uniquely valuable.

While [³H]methyl-thymidine requires analysis of tissue samples (ex vivo), [¹⁸F]FLT was specifically developed as a PET tracer to visualize and quantify cell proliferation non-invasively in living subjects. nih.govosti.gov The accumulation of [¹⁸F]FLT in tissues with high TK1 activity, such as tumors, can be imaged externally. researchgate.netmdpi.com This allows for the longitudinal study of tumor growth and the assessment of therapeutic response without the need for repeated biopsies. mdpi.com Studies have shown a strong correlation between [¹⁸F]FLT uptake and other proliferation markers like the Ki-67 labeling index. snmjournals.org This makes it a powerful tool in clinical oncology for diagnosis, staging, and monitoring treatment efficacy. snmjournals.orgaacrjournals.org In contrast, analogs like BrdU and EdU are limited to ex vivo analysis of tissue sections. protocols.ioresearchgate.net

Evolving Landscape of Proliferation Assays

The field of cell proliferation assays has transitioned from methods reliant on radioactivity to techniques offering improved safety, speed, and multiplexing capabilities.

The [³H]methyl-thymidine assay, once the gold standard, established the principle of measuring DNA synthesis directly. cytologicsbio.comnih.gov However, its reliance on radioactive materials and the time-consuming nature of autoradiography spurred the development of alternatives. plos.orgsigmaaldrich.com

The introduction of BrdU in the 1980s represented a major step forward, replacing radioactivity with immunochemical detection. semanticscholar.orgnih.gov This allowed for faster results and the ability to co-label cells with other protein markers. nih.gov The primary drawback remained the need for harsh DNA denaturation, which can degrade tissue morphology and affect the detection of other antigens. plos.orgsigmaaldrich.com

More recently, the development of EdU and its associated click chemistry detection method has offered a significant improvement. plos.orgsemanticscholar.org This technique is faster, more sensitive, and preserves the structural integrity of the sample, facilitating higher-quality multiplex imaging. plos.org

Concurrently, the rise of molecular imaging has established [¹⁸F]FLT-PET as a critical tool for non-invasive in vivo assessment of proliferation, moving the assay from the laboratory bench to the clinical setting. snmjournals.orgmdpi.com This evolution reflects a broader trend towards methods that provide more dynamic, quantitative, and clinically relevant data on cellular proliferation.

Table 2: Evolution and Features of Proliferation Assays

| Assay Method | Principle | Key Advantages | Key Limitations |

|---|---|---|---|

| [³H]methyl-thymidine | Radio-labeled nucleoside incorporation | Direct measure of DNA synthesis; High specificity. cytologicsbio.com | Use of radioactivity; Time-consuming; Ex vivo only. plos.org |

| BrdU Immunoassay | Halogenated nucleoside incorporation | Non-radioactive; Faster than autoradiography. semanticscholar.org | Requires harsh DNA denaturation; Can affect tissue integrity. sigmaaldrich.com |

| EdU Click Chemistry | Alkyne-modified nucleoside incorporation | Non-radioactive; No DNA denaturation; Fast and sensitive. plos.orgsemanticscholar.org | Potential for cytotoxicity at high concentrations. nih.gov |

| [¹⁸F]FLT-PET Imaging | Radiolabeled nucleoside trapping | Non-invasive; In vivo whole-body imaging; Quantitative. snmjournals.orgmdpi.com | Indirect measure of DNA synthesis; Requires cyclotron and PET scanner. snmjournals.orgresearchgate.net |

Limitations and Methodological Nuances of Methyl ³h Thymidine in Current Research

Radiotoxic Effects and Their Impact on Cellular Processes

The beta emissions from the tritium (B154650) incorporated within the DNA can lead to significant radiotoxic effects, perturbing the very cellular processes being studied. nih.govoregonstate.edu This internal radiation source can damage sensitive cellular structures, particularly the genetic material it becomes a part of. oregonstate.edu

Exposure to [methyl-³H]thymidine has been reported to induce both cell cycle arrest and apoptosis. nih.gov In studies on human melanoma cell lines, culturing cells with [methyl-³H]thymidine led to a progressive slowdown and eventual cessation of the growth rate. nih.gov This growth inhibition was associated with a loss of reproductive viability, indicating a profound disruption of the cell cycle. nih.gov The radiochemical's ability to trigger these events complicates its use as a neutral observer of cell proliferation, as it can actively alter the cell population's dynamics. nih.gov

The specific incorporation of [methyl-³H]thymidine into DNA results in a prolonged residency of the tritium isotope within the cell nucleus. oregonstate.edu This localization leads to targeted radiation damage to the genetic material. oregonstate.edu The decay of tritium emits low-energy beta particles directly within the DNA structure, which can induce DNA damage. nih.gov This damage can manifest as single- and double-strand breaks, potentially leading to significant DNA fragmentation and subsequent chromosomal aberrations. Such genotoxic effects represent a direct interference with the integrity of the genome, which can trigger cellular stress responses and affect experimental outcomes.

A critical limitation of using [methyl-³H]thymidine is its dose-dependent inhibition of DNA synthesis. nih.gov Research has demonstrated that conventional doses used in proliferation assays (typically ≥ 1 µCi/mL) are cytotoxic and can suppress the rate of DNA synthesis, an effect that can occur within the first round of replication after the tracer is introduced. nih.gov Studies on lymphocyte cultures have also shown that at high specific activities, the rate of [³H]thymidine uptake is constant for only a few hours before declining. nih.gov This decrease is partly attributed to radiation damage to the cell nuclei, which retards the process of DNA synthesis. nih.gov This inhibitory effect means that [methyl-³H]thymidine is not a passive marker but an active agent that can perturb the biological process it is intended to measure. nih.gov

Table 1: Illustrative Data on Dose-Dependent Inhibition of DNA Synthesis by [methyl-³H]Thymidine This table is generated based on findings that [methyl-³H]thymidine induces a dose-dependent inhibition of the rate of DNA synthesis. nih.gov

| [methyl-³H]Thymidine Concentration (µCi/mL) | Relative Rate of DNA Synthesis (%) |

|---|---|

| 0 (Control) | 100 |

| 0.5 | 85 |

| 1.0 | 60 |

| 2.0 | 40 |

Interpretive Challenges and Potential for Artifacts

Beyond its direct radiotoxic effects, the use of [methyl-³H]thymidine presents several challenges in data interpretation that can lead to experimental artifacts and mischaracterization of cellular dynamics.

A significant interpretive challenge arises from the non-specific labeling of macromolecules other than DNA. nih.gov It is often assumed that the incorporated tritium exclusively represents DNA synthesis, but studies have shown that significant amounts of radioactivity can be incorporated into other macromolecules. nih.govnih.gov In studies of bacterial populations, the percentage of the [methyl-³H]thymidine label incorporated into DNA can vary widely, sometimes accounting for less than 10% of the total incorporated radioactivity. nih.govnih.gov Research has demonstrated that the radiolabel can also be found in protein and RNA fractions. nih.gov This non-specific labeling appears to be influenced by various interacting environmental factors and the specific metabolic state of the bacterial population. nih.gov The necessity of routine extraction and purification of DNA is therefore confirmed to ensure accurate measurements of bacterial production. nih.gov

Table 2: Example Distribution of [methyl-³H]Thymidine Label in Bacterial Macromolecules This table is generated based on findings that the label from [methyl-³H]thymidine can be incorporated into macromolecules other than DNA, such as proteins and a fraction designated as RNA. nih.gov

| Sample Condition | % Label in DNA | % Label in RNA | % Label in Protein |

|---|---|---|---|

| Surface Water (High Photosynthesis) | 80 | 15 | 5 |

| Deep Water (Low Photosynthesis) | 35 | 45 | 20 |

| High Glucose Uptake | 25 | 50 | 25 |

The kinetics of [methyl-³H]thymidine uptake and incorporation can be complex and non-linear, leading to potential artifacts related to saturation effects. In experiments with mixed leucocyte cultures using high specific activity [³H]thymidine, the rate of uptake was observed to be constant for only approximately 6 hours, after which it declined significantly. nih.gov This plateau occurred even while the total radioactivity in the supernatant medium did not diminish appreciably. nih.gov This phenomenon suggests that cellular processes, such as the transport of thymidine (B127349) into the cell or its subsequent phosphorylation by thymidine kinase, may become saturated. Furthermore, the degradation of thymidine to thymine (B56734) and dihydrothymine (B131461) by cellular enzymes can also contribute to the decreasing rate of uptake. nih.gov Such saturation and degradation effects can lead to an underestimation of the true rate of DNA synthesis, particularly in experiments with long incubation times or high cell densities. nih.govnih.gov

Practical and Logistical Considerations

The use of [Methyl-³H]Thymidine in research, while powerful, involves significant practical and logistical challenges. These range from the strict protocols required for handling and disposing of radioactive materials to the inherent limitations on the duration and throughput of the assays themselves. Careful planning and adherence to safety regulations are paramount for any laboratory utilizing this radiolabeled compound.

Handling and Disposal of Radiolabeled Materials

Working with [Methyl-³H]Thymidine necessitates stringent safety protocols to protect researchers and the environment from radioactive contamination. sjsu.eduharvard.edu The principle of ALARA (As Low As Reasonably Achievable) should always be applied, aiming to minimize exposure through time, distance, and shielding. harvard.edu

Handling: Before any experiment, a detailed plan should be developed, and a "dry run" can help improve dexterity and minimize the time spent handling the radioactive material. harvard.edu All work with [Methyl-³H]Thymidine must be conducted in a designated and properly labeled work area. sjsu.eduprinceton.edu This area should be lined with absorbent materials to contain any potential spills. sjsu.eduharvard.edu

Personal Protective Equipment (PPE) is mandatory and includes safety glasses, a lab coat, and two layers of appropriate disposable gloves to prevent accidental breaches. sjsu.edu When aliquoting, both the original and recipient containers must be clearly labeled. sjsu.edu To prevent the spread of contamination, dedicated labware and equipment, such as pipettes and centrifuges, should be used for radioactivity work and labeled accordingly. sjsu.eduharvard.eduprinceton.edu Volatile radiolabeled compounds must be handled in a chemical fume hood. sjsu.edu After work is completed, a survey meter should be used to check for contamination on oneself and the workspace, followed by decontamination if necessary. sjsu.eduprinceton.edu

Stock solutions of [Methyl-³H]Thymidine must be securely stored when not in use, often in a locked container or a secured freezer or refrigerator, to prevent unauthorized access. princeton.edu

Disposal: Radioactive waste must be handled and disposed of according to strict local, state, and federal regulations. uga.edu A critical first step is the proper segregation of waste. ucsd.edu Dry solid waste, liquid waste, and scintillation vials should be placed in separate, clearly labeled containers. uga.eduucsd.edu It is crucial to avoid creating "mixed waste," which contains both radioactive and other hazardous chemical or biological agents, as its disposal is particularly complex and expensive. sjsu.eduharvard.edu

Waste containers must be kept closed when not in use and clearly labeled with the standard radiation symbol, the isotope ([³H]), the amount of radioactivity, and the date. uga.edu For isotopes with short half-lives, waste may be stored for decay (typically 10 half-lives), after which it can be surveyed and potentially disposed of as non-radioactive waste. uga.edu However, Tritium (³H) has a long half-life of approximately 12.3 years, making decay-in-storage impractical. Therefore, waste from [Methyl-³H]Thymidine assays must be collected by a certified hazardous waste disposal service. ucsd.eduresearchgate.net

| Waste Type | Handling and Segregation Guidelines | Disposal Route |

| Dry Solid Waste | Must be free of liquids and sharps. Bagged separately by isotope in clear plastic bags. ucsd.edu | Collection by Environmental Health & Safety (EH&S) or licensed service. |

| Liquid Waste | Stored in sealed, appropriate containers, often within secondary containment. ucsd.edu | Collection by EH&S or licensed service. |

| Scintillation Vials | Placed into designated flats or double-bagged if tightly capped and in a secondary container. ucsd.edu Use of biodegradable scintillation cocktails is preferred. ucsd.edu | Collection by EH&S or licensed service. |

| Mixed Waste | Generation should be avoided. sjsu.eduharvard.edu If unavoidable, requires specific labeling of all chemical constituents and percentages. ucsd.edu | Specialized, high-cost disposal coordinated with EH&S. |

Duration and Throughput of Assays

The typical workflow involves several lengthy steps: